Cas no 36183-24-1 (D-Biopterin)

D-Biopterin 化学的及び物理的性質
名前と識別子
-
- (R,S)-(1)-2-Amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one
- (R,S)-()-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one
- (R,S)-(±)-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one
- [R-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-4(1H)-Pteridinone
- 22150-76-1
- D-erythro-Biopterin
- W-201035
- D-Biopterin
- 2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1,4-dihydropteridin-4-one
- 4(3H)-Pteridinone,2-dihydroxypropyl)-
- 6-(D-erythro-1,2-dihydroxypropyl)-pterin
- 36183-24-1
- 2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one
- 4(1H)-Pteridinone,2-dihydroxypropyl)-, [S-(R*,S*)]-
- 13039-62-8
- NSC339699
- (1'S,2'R)-Biopterin
- 2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one
- DB03886
- 2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-4(1H)-Pteridinone
- (S,R)-biopterin
- Q41793745
- 1-(2-amino-4-hydroxy-6-pteridinyl)-D-erythro-1,2-Propanediol
- D-6-(erythro-1,2-Dihydroxypropyl)pterin
- d-erythrobiopterin
- biopterin
- Pterin H B2
- 2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]pteridin-4(3H)-one
- 2-amino-6-[(1S,2R)-11]pteridin-4(3H)-one
- CHEBI:41183
-
- インチ: 1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1
- InChIKey: LHQIJBMDNUYRAM-DZSWIPIPSA-N
- ほほえんだ: N1C2C(=NC([C@@H](O)[C@@H](O)C)=CN=2)C(=O)NC=1N
計算された属性
- せいみつぶんしりょう: 237.08618923g/mol
- どういたいしつりょう: 237.08618923g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.4
- トポロジー分子極性表面積: 134Ų
D-Biopterin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D016580-10mg |
D-Biopterin |
36183-24-1 | 10mg |
$2113.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281210-5g |
L-biopterin lactam |
36183-24-1 | 98% | 5g |
¥18510.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281210-250mg |
L-biopterin lactam |
36183-24-1 | 98% | 250mg |
¥1848.00 | 2024-05-16 | |
TRC | D016580-5mg |
D-Biopterin |
36183-24-1 | 5mg |
$1154.00 | 2023-05-18 | ||
TRC | D016580-75mg |
D-Biopterin |
36183-24-1 | 75mg |
$ 12800.00 | 2023-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281210-1g |
L-biopterin lactam |
36183-24-1 | 98% | 1g |
¥5400.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281210-100mg |
L-biopterin lactam |
36183-24-1 | 98% | 100mg |
¥1105.00 | 2024-05-16 | |
TRC | D016580-1mg |
D-Biopterin |
36183-24-1 | 1mg |
$253.00 | 2023-05-18 |
D-Biopterin 関連文献
-
Bi-cheng Yang,Fa-ying Liu,Jiu-bai Guo,Lei Wan,Juan Wu,Feng Wang,Huai Liu,Ou-ping Huang Anal. Methods 2015 7 2913
-
K. J. M. Andrews,W. E. Barber,B. P. Tong Chem. Commun. (London) 1968 120b
-
Mariana Vignoni,Franco M. Cabrerizo,Carolina Lorente,Catherine Claparols,Esther Oliveros,Andrés H. Thomas Org. Biomol. Chem. 2010 8 800
-
Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591
-
Dong-Nam Lee,Eunjin Kim,Jae Hong Lee,Jong Seung Kim,Chulhun Kang,Jong-In Hong Chem. Commun. 2016 52 13487
-
K. J. M. Andrews,W. E. Barber,B. P. Tong J. Chem. Soc. C 1969 928
-
Mariana P. Serrano,Carolina Lorente,Faustino E. Morán Vieyra,Claudio D. Borsarelli,Andrés H. Thomas Phys. Chem. Chem. Phys. 2012 14 11657
-
Thomas Malcomson,Martin J. Paterson Photochem. Photobiol. Sci. 2020 19 1538
-
Mariem Chayah,M. Encarnación Camacho,M. Dora Carrión,Miguel A. Gallo,Miguel Romero,Juan Duarte Med. Chem. Commun. 2016 7 667
-
Thomas Malcomson,Martin J. Paterson Photochem. Photobiol. Sci. 2020 19 1538
D-Biopterinに関する追加情報
D-Biopterin (CAS No. 36183-24-1): A Comprehensive Overview of Its Biochemical Significance and Recent Research Applications
D-Biopterin, chemically designated as (6R)-5,6,7,8-tetrahydrobiopterin, is a naturally occurring dihydrofolate reductase (DHFR) cofactor that plays a pivotal role in various biochemical pathways. With the CAS No. 36183-24-1, this compound has garnered significant attention in the field of pharmaceutical research and biomedicine due to its multifaceted functions. D-Biopterin is an essential component in the synthesis of neurotransmitters, such as serotonin and dopamine, and is also involved in the metabolism of amino acids like phenylalanine. The unique structural properties of D-Biopterin make it indispensable for maintaining cellular homeostasis and ensuring proper enzymatic activity.
The significance of D-Biopterin has been further underscored by recent advancements in clinical research. Studies have demonstrated its critical role in the treatment of certain genetic disorders, particularly those associated with enzymatic deficiencies. For instance, patients suffering from Tetrahydrobiopterin (BH4) deficiency exhibit severe neurological symptoms due to impaired neurotransmitter production. Supplementation with D-Biopterin has shown remarkable efficacy in mitigating these symptoms, thereby improving the quality of life for affected individuals. The compound's ability to restore enzymatic function has opened new avenues for therapeutic intervention in neurodegenerative diseases and metabolic disorders.
Recent research has also highlighted the potential applications of D-Biopterin in the context of cardiovascular health. Emerging evidence suggests that D-Biopterin modulates vascular tone by influencing nitric oxide synthesis, a key factor in maintaining endothelial function. This mechanism has implications for the treatment of conditions such as hypertension and atherosclerosis, where impaired vascular function is a primary concern. Furthermore, studies have explored the anti-inflammatory properties of D-Biopterin, demonstrating its ability to suppress inflammatory pathways associated with chronic diseases. These findings position D-Biopterin as a promising candidate for developing novel therapeutic strategies aimed at reducing inflammation and promoting cardiovascular health.
In addition to its therapeutic potential, D-Biopterin has been investigated for its role in cancer research. Preliminary studies indicate that D-Biopterin can influence tumor growth and progression by modulating key signaling pathways involved in cell proliferation and apoptosis. The compound's ability to enhance the activity of certain enzymes while inhibiting others makes it a versatile tool in oncology research. Moreover, the development of targeted delivery systems for D-Biopterin has opened new possibilities for precision medicine approaches in cancer treatment. By leveraging advanced drug delivery technologies, researchers aim to enhance the bioavailability and efficacy of D-Biopterin, thereby maximizing its therapeutic benefits.
The biochemical pathways involving D-Biopterin are complex and highly regulated, necessitating a deep understanding of its interactions within cellular systems. Recent advancements in computational biology and molecular modeling have enabled researchers to elucidate the structural dynamics of D-Biopterin at an atomic level. These insights have not only enhanced our understanding of its mechanism of action but also facilitated the design of analogs with improved pharmacological properties. The integration of high-throughput screening techniques has further accelerated the discovery process, allowing for rapid identification of novel derivatives with enhanced therapeutic potential.
The industrial production and formulation of D-Biopterin have also seen significant advancements in recent years. Innovations in synthetic chemistry have enabled the scalable synthesis of high-purity D-Biopterin, ensuring consistency and reliability for clinical applications. Furthermore, novel formulation strategies have been developed to improve the stability and bioavailability of D-Biopterin, addressing one of the key challenges associated with its therapeutic use. These advancements have paved the way for broader adoption of D-Biopterin in clinical settings, particularly in regions where access to specialized treatments remains limited.
Future research directions for D-Biopterin are likely to focus on expanding its therapeutic applications and optimizing its delivery systems. The growing body of evidence supporting its role in various diseases underscores its potential as a multifunctional therapeutic agent. Additionally, exploring combination therapies involving D-Biopterin with other pharmacological agents may yield synergistic effects, further enhancing treatment outcomes. As our understanding of biochemical pathways continues to evolve, so too will our appreciation for the diverse roles played by compounds like D-Biopterin.
36183-24-1 (D-Biopterin) 関連製品
- 1804511-50-9(5-Amino-2-(difluoromethyl)-3-hydroxy-4-iodopyridine)
- 82161-76-0(Indenylzirconium(IV) trichloride)
- 2097962-53-1(2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid)
- 1670273-30-9(tert-butyl (2R)-2-[3-(3,3,3-trifluoropropanesulfonyl)propyl]pyrrolidine-1-carboxylate)
- 1805051-85-7(Ethyl 3-cyano-4,5-dimethylbenzoate)
- 1879046-68-0(Thiophene, 2-chloro-4-[2-(chloromethyl)butyl]-)
- 2059927-69-2(1-(1-methyl-1H-pyrrol-3-yl)-5-(methylamino)methylpyrrolidine-2-carboxylic acid)
- 2229596-24-9(5-(3-ethynylphenyl)-1,3-oxazol-2-amine)
- 1327180-40-4((2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide)
- 872688-96-5(2-{6-(4-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one)



